

An In-depth Technical Guide to 3-Fluoro-4-methylcinnamic Acid

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Compound of Interest

Compound Name: 3-Fluoro-4-methylcinnamic acid

Cat. No.: B7891985

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Abstract

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] The strategic introduction of fluorine into these scaffolds can significantly enhance metabolic stability, binding affinity, and overall therapeutic potential. This guide provides a comprehensive technical overview of a specific, high-interest analogue: **3-Fluoro-4-methylcinnamic acid** (CAS Number: 261951-72-8).[2] We will explore its synthesis via the Knoevenagel condensation, detail its analytical characterization, discuss its potential applications in drug discovery, and provide essential safety protocols. This document is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising molecule.

Introduction: The Strategic Value of Fluorination and Methylation

The cinnamic acid framework, characterized by an α,β -unsaturated carboxylic acid attached to a phenyl ring, is a privileged scaffold in drug discovery, exhibiting anticancer, antimicrobial, anti-

inflammatory, and antidiabetic properties.[1][3] The derivatization of this core structure is a key strategy for modulating its biological activity.

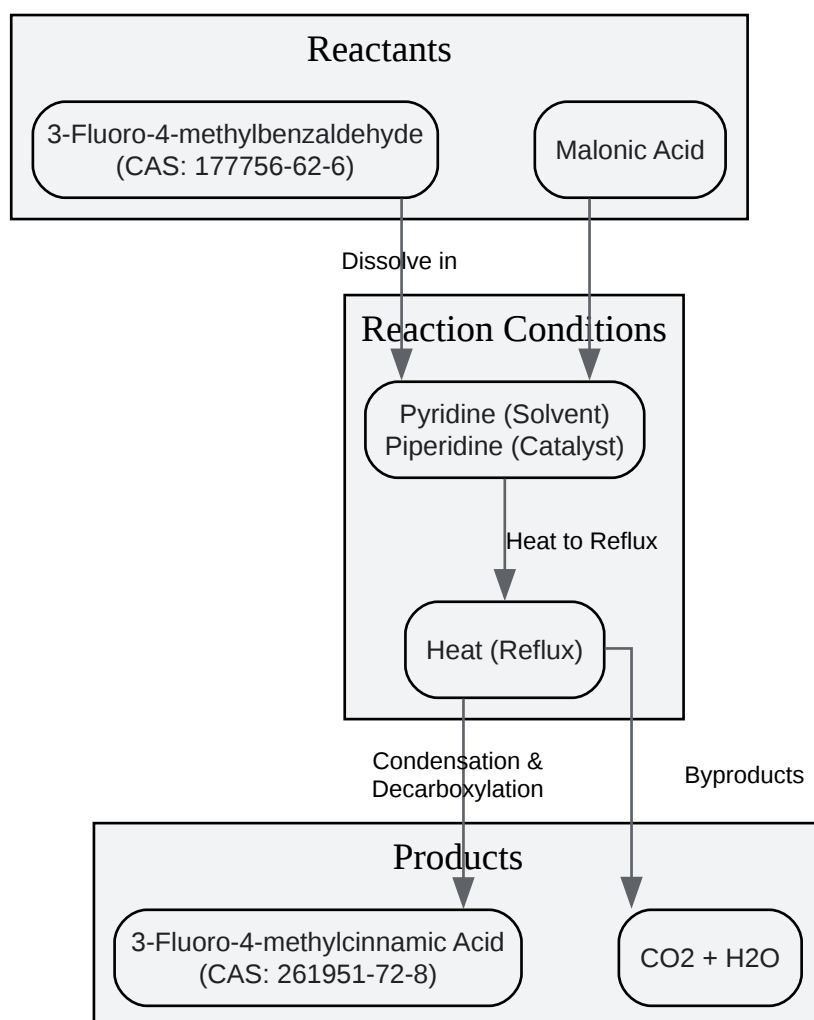
The introduction of a fluorine atom, as in **3-Fluoro-4-methylcinnamic acid**, is a well-established tactic in medicinal chemistry to improve a drug candidate's profile. The carbon-fluorine bond's strength can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, often leading to improved bioavailability and a longer biological half-life.[4] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions with protein targets, potentially increasing binding affinity and potency.

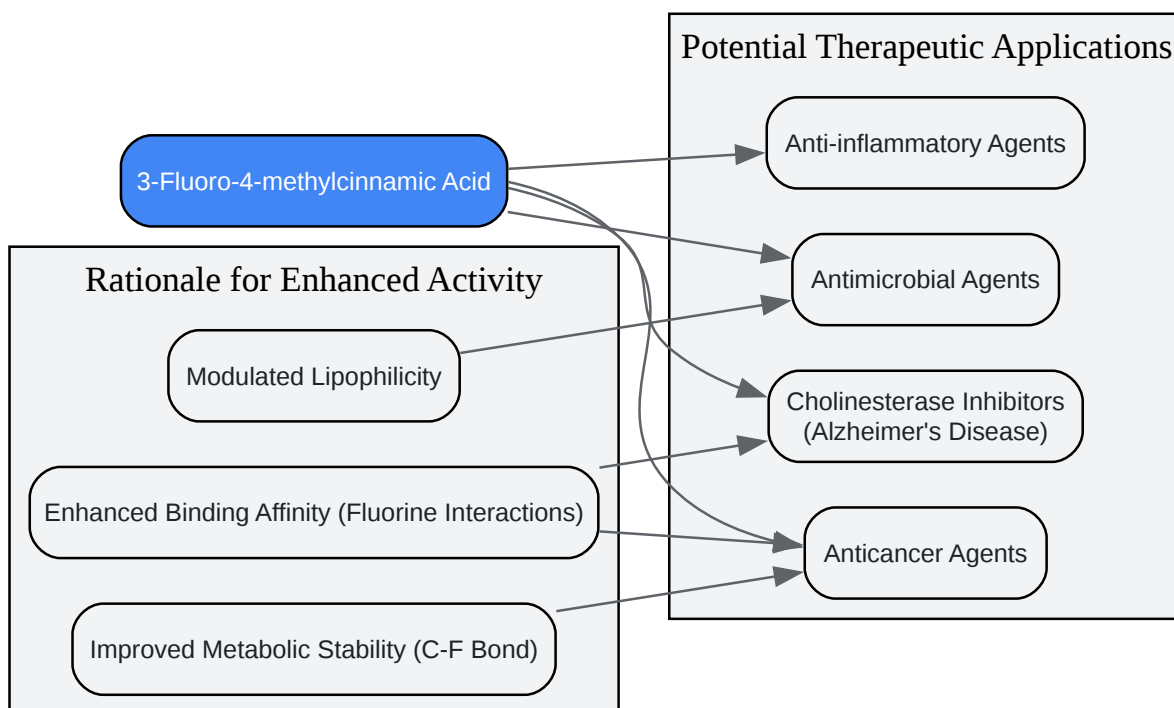
The additional methyl group at the 4-position also plays a crucial role. It can provide a lipophilic contact point for receptor binding and its position, in conjunction with the fluorine at the 3-position, creates a unique electronic and steric profile on the aromatic ring, offering a distinct advantage for targeted drug design.

Synthesis of 3-Fluoro-4-methylcinnamic Acid

The most efficient and widely adopted method for synthesizing substituted cinnamic acids is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid. For the synthesis of **3-Fluoro-4-methylcinnamic acid**, the logical precursors are 3-Fluoro-4-methylbenzaldehyde and malonic acid.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a catalytic amount of piperidine as the base, is particularly effective as it facilitates both the condensation and subsequent decarboxylation in a single pot.[5]





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Sources

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